1,4-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound characterized by the presence of two oxazoline rings attached to a benzene core
Preparation Methods
The synthesis of 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxazoline rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction results in fully hydrogenated products .
Scientific Research Applications
1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its interaction with specific molecular targets. The oxazoline rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes .
Comparison with Similar Compounds
Similar compounds to 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene include:
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the isopropyl groups, resulting in different steric and electronic properties.
1,4-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with variations in the substitution pattern on the benzene ring.
1,4-Bis(benzimidazol-2-yl)benzene: Contains benzimidazole rings instead of oxazoline, leading to different reactivity and applications.
The uniqueness of 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene lies in its specific combination of oxazoline rings and isopropyl groups, which confer distinct chemical and physical properties, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-2-[4-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-5-7-14(8-6-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1 |
InChI Key |
VMASKUSCFFTGHY-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.